molecular formula C50H104N+ B14582269 N-Ethyl-N,N-dihexadecylhexadecan-1-aminium CAS No. 61391-98-8

N-Ethyl-N,N-dihexadecylhexadecan-1-aminium

Cat. No.: B14582269
CAS No.: 61391-98-8
M. Wt: 719.4 g/mol
InChI Key: DPVIZRIYVLHBGC-UHFFFAOYSA-N
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Description

N-Ethyl-N,N-dihexadecylhexadecan-1-aminium is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its long alkyl chains and a positively charged nitrogen atom, which makes it highly effective in interacting with negatively charged surfaces and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,N-dihexadecylhexadecan-1-aminium typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction can be represented as follows:

[ \text{R}_3\text{N} + \text{R’}\text{X} \rightarrow \text{R}_3\text{N}+\text{R’}\text{X}- ]

where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’}\text{X} ) is the alkyl halide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dihexadecylhexadecan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the alkyl chains or the nitrogen center.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized quaternary ammonium compounds.

Scientific Research Applications

N-Ethyl-N,N-dihexadecylhexadecan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell membrane studies due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antiviral activities.

    Industry: Utilized in formulations of detergents, disinfectants, and fabric softeners.

Mechanism of Action

The mechanism of action of N-Ethyl-N,N-dihexadecylhexadecan-1-aminium involves its interaction with negatively charged surfaces and molecules. The positively charged nitrogen atom allows it to bind to negatively charged cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N-dodecylamine: Another quaternary ammonium compound with shorter alkyl chains.

    Cetyltrimethylammonium bromide (CTAB): A widely used surfactant with similar properties but different alkyl chain length.

    Benzalkonium chloride: A common disinfectant with a similar quaternary ammonium structure.

Uniqueness

N-Ethyl-N,N-dihexadecylhexadecan-1-aminium is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties and interaction capabilities. Its long alkyl chains provide enhanced hydrophobic interactions, making it particularly effective in applications requiring strong surfactant activity.

Properties

CAS No.

61391-98-8

Molecular Formula

C50H104N+

Molecular Weight

719.4 g/mol

IUPAC Name

ethyl(trihexadecyl)azanium

InChI

InChI=1S/C50H104N/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51(8-4,49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-50H2,1-4H3/q+1

InChI Key

DPVIZRIYVLHBGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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